4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
Description
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWXEZKPGTJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride typically involves the reaction of 4-(Propan-2-yl)piperazine with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group in 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride undergoes amide formation via activation and coupling with amines. A common method involves 1,1′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with amine derivatives . For example:
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Reagents : CDI, THF, amine (e.g., 3H-spiro[isobenzofuran-1,4′-piperidine])
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Product : Amide derivatives (e.g., 4-(1H-indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butan-1-one) .
Alternative coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) have been used to synthesize fluorescent amides by reacting the amine intermediate with fluorophores like Bodipy-TR or Cyanine derivatives .
Alkylation Reactions
The piperazine nitrogen in the compound can undergo alkylation. For instance:
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Reagents : Alkyl halides (e.g., 3-Br-proprionitrile)
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Conditions : Alkylation under basic conditions (e.g., TBAB and KOH) .
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Product : Alkylated piperazine derivatives (e.g., intermediates with nitrile or amine functionalities) .
Deprotection and Functionalization
The synthesis often involves deprotection steps. For example, t-butyl esters are removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid for subsequent coupling . This step is critical for generating reactive intermediates.
Reduction and Functional Group Transformations
Reduction of nitriles or amides to amines has been reported. For example:
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Reagents : BH₃·DMS (borane dimethylsulfide complex)
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Conditions : One-step reduction under controlled conditions .
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Product : Amine derivatives (e.g., intermediates for fluorescent probe synthesis) .
Physical and Chemical Stability
The dihydrochloride salt form enhances solubility and stability, enabling efficient reaction setups. The compound’s stability under basic (e.g., DIPEA) or acidic (e.g., TFA) conditions depends on the reaction type and functional groups involved .
Data Table: Key Reactions and Conditions
Scientific Research Applications
Pharmacological Applications
-
Histamine Receptor Modulation
- Research indicates that derivatives of 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid exhibit significant affinity towards histamine receptors, particularly H3 and H4 subtypes. These compounds can potentially act as antagonists or inverse agonists, influencing various physiological processes such as appetite regulation and neurotransmitter release .
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Antidepressant Activity
- Studies have shown that compounds similar to 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid can exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to modulate serotonin and dopamine levels in the brain, suggesting potential therapeutic applications in treating mood disorders .
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Nucleoside Transport Inhibition
- The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and adenosine signaling. Inhibition of these transporters may have implications in cancer therapy and other conditions where nucleotide metabolism is dysregulated .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine derivatives. Variations in the substituents on the piperazine ring can lead to different biological activities, making this compound a versatile scaffold for drug development .
Case Studies
- In Vivo Studies on Appetite Regulation
- Histamine H3 Receptor Antagonism
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]butanoic acid
- 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
Uniqueness
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the butanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, with the molecular formula CHNO·2HCl, is a synthetic compound notable for its diverse applications in biological and medicinal research. Its structure features a piperazine ring substituted with an isopropyl group and a butanoic acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO·2HCl |
| Molecular Weight | 287.22 g/mol |
| IUPAC Name | 4-(4-propan-2-ylpiperazin-1-yl)butanoic acid; dihydrochloride |
| InChI Key | InChI=1S/C11H22N2O2.2ClH/... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for numerous physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown significant inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects on cancer cell lines, revealing that certain derivatives possess promising anticancer activity, possibly through apoptosis induction mechanisms.
Study on Antimicrobial Properties
A study published in MDPI evaluated the antimicrobial efficacy of compounds related to piperazine derivatives. The results indicated that modifications on the piperazine ring significantly enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated inhibition zones ranging from 9 mm to 12 mm, comparable to conventional antibiotics .
Cytotoxicity Evaluation
In another investigation focused on cytotoxicity, derivatives of 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results showed varying degrees of cytotoxic effects, suggesting that structural modifications could enhance therapeutic efficacy against specific cancer types.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds can provide insights into structure-activity relationships.
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| This compound | Moderate | Significant |
| 2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride | High | Moderate |
| Benzylpiperazine derivatives | Low | High |
Q & A
Q. What are the common synthetic routes for 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the piperazine ring, followed by carboxylation and salt formation. Key steps include:
- Step 1: Reacting 4-(propan-2-yl)piperazine with a halogenated butanoic acid precursor (e.g., 4-bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the butanoic acid-piperazine intermediate .
- Step 2: Salt formation via HCl treatment in anhydrous ethanol to yield the dihydrochloride form .
- Purity Optimization: Use recrystallization (ethanol/water mixtures) and monitor impurities (e.g., unreacted precursors or byproducts) via reverse-phase HPLC with UV detection (210–254 nm), as described for structurally related piperazine derivatives .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and butanoic acid backbone (δ 1.8–2.2 ppm for CH₂ groups) .
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺ ~307.2 g/mol) .
- HPLC: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for purity assessment, as outlined in pharmacopeial methods for piperazine analogs .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives or optimize reaction conditions for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with cheminformatics can predict reaction pathways and transition states. For example:
- Reaction Mechanism Prediction: Use Gaussian or ORCA software to model nucleophilic substitution energetics at the piperazine nitrogen .
- Condition Optimization: Apply machine learning (e.g., Bayesian optimization) to screen solvent/base combinations, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate 30–50% faster optimization for similar reactions .
Q. How can researchers resolve contradictions in biochemical pathway data when studying this compound’s mechanism of action?
Methodological Answer: Contradictions often arise from off-target effects or environmental variables (e.g., pH, redox conditions). Mitigation strategies include:
- Target Validation: Use CRISPR-Cas9 knockout models to confirm receptor binding specificity (e.g., GPCRs or kinases commonly targeted by piperazine derivatives) .
- Pathway Profiling: Employ phosphoproteomics or metabolomics (LC-MS/MS) to map dose-dependent changes in signaling cascades, distinguishing primary targets from secondary effects .
- Environmental Control: Conduct assays under inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine ring, which alters bioactivity .
Q. What strategies are recommended for analyzing and mitigating batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Stability Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., N-oxides from piperazine oxidation) .
- Solubility Enhancement: Screen co-solvents (PEG 400, cyclodextrins) or salt forms (e.g., besylate instead of hydrochloride) using phase-solubility diagrams .
- Statistical Control: Implement design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, drying time) affecting crystallinity and hygroscopicity .
Q. How can researchers validate the compound’s interaction with proposed biological targets using in silico and in vitro approaches?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding modes, focusing on the piperazine moiety’s interaction with conserved residues (e.g., Asp113 in 5-HT receptors) .
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., purified receptor) and measure binding kinetics (KD, kon/koff) in real-time .
- Functional Assays: For GPCR targets, use cAMP/GTPγS accumulation assays in HEK293 cells transfected with the receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
